molecular formula C9H17NO3 B13621934 Methyl o-cyclopentylserinate

Methyl o-cyclopentylserinate

Cat. No.: B13621934
M. Wt: 187.24 g/mol
InChI Key: UJHIPGNKHREBDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl o-cyclopentylserinate is a synthetic methyl ester derivative featuring a cyclopentyl group attached to a serine backbone. Its IUPAC name, (1S,4aS,5R,7S,7aS)-7-acetyloxy-5-hydroxy-7-methyl-1-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid methyl ester, highlights its complex bicyclic structure integrating an iridoid glycoside framework . This compound is primarily utilized as a reference standard, synthetic precursor, and intermediate in pharmacological, food, and cosmetic research .

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

methyl 2-amino-3-cyclopentyloxypropanoate

InChI

InChI=1S/C9H17NO3/c1-12-9(11)8(10)6-13-7-4-2-3-5-7/h7-8H,2-6,10H2,1H3

InChI Key

UJHIPGNKHREBDF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(COC1CCCC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl o-cyclopentylserinate typically involves the esterification of L-serine with cyclopentanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction mixture is then neutralized, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the esterification process .

Chemical Reactions Analysis

Types of Reactions

Methyl o-cyclopentylserinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide is commonly used for hydrolysis reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

    Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.

Major Products Formed

    Hydrolysis: L-serine and cyclopentanol.

    Oxidation: Cyclopentanone or cyclopentanal.

    Substitution: Various substituted serine derivatives.

Scientific Research Applications

Methyl o-cyclopentylserinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl o-cyclopentylserinate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopentyl group enhances its binding affinity to these targets, thereby modulating their activity. The compound may also influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Methyl o-cyclopentylserinate shares functional similarities with other methyl esters but differs in backbone complexity and substituents. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Key Features Applications Spectral Data Availability
This compound Iridoid glycoside + cyclopentane Bicyclic system with acetyloxy and hydroxyl groups; cyclopentane ring Pharmacological research, reference standards, synthetic intermediates Limited (powder form described )
Methyl shikimate Shikimic acid derivative Cyclohexene ring with hydroxyl and ester groups Multistage extraction processes, intermediate in aromatic amino acid synthesis 1H/13C NMR, FTIR, HPLC
Sandaracopimaric acid methyl ester Diterpenoid resin acid Tricyclic diterpene backbone with methyl ester group Plant resin analysis (e.g., Austrocedrus chilensis), GC-MS identification GC-MS
Torulosic acid methyl ester Labdane diterpenoid Bicyclic structure with hydroxyl and ester modifications Resin component, seasonal chemical profiling in conifers GC-MS
E/Z-Communic acid methyl esters Labdane derivatives Unsaturated diterpene esters with positional isomerism (E vs. Z) Resin differentiation, ecological studies GC-MS

Functional and Analytical Distinctions

  • Synthetic vs. Natural Origin : this compound is synthetically optimized for pharmacological applications, whereas compounds like sandaracopimaric acid methyl ester and torulosic acid methyl ester are naturally occurring in plant resins .
  • Spectral Characterization :

    • Methyl shikimate is rigorously characterized via 1H/13C NMR and HPLC (retention time: Peak A in Figure 1D ).
    • Resin-derived methyl esters (e.g., sandaracopimaric acid) are identified using GC-MS with retention indices and mass fragmentation patterns .
    • This compound lacks publicly available spectral data but is described as a powder with high purity for industrial use .
  • Diterpenoid esters (e.g., communic acid derivatives) exhibit ecological roles in plant defense and resin duct regulation .

Research Implications and Gaps

  • Pharmacological Potential: this compound’s synthetic versatility contrasts with the ecological focus of resin-based esters. Further studies on its pharmacokinetics and toxicity are needed.
  • Analytical Challenges: Limited spectral data for this compound necessitates expanded characterization (e.g., NMR, MS) to align with standards like methyl shikimate .

Q & A

Q. How to structure a literature review to address gaps in this compound’s mechanistic studies?

  • Methodology : Use Boolean searches (Scifinder, PubMed) with keywords: ["chiral ester hydrolysis" AND "cyclopentylserinate derivatives"]. Annotate discrepancies in catalytic mechanisms and apply citation tracing (Web of Science) to identify foundational studies. Tabulate data in a matrix comparing methods, results, and limitations .

Data Presentation and Reproducibility

Q. What are the best practices for reporting spectroscopic data to ensure reproducibility?

  • Guidelines : Include raw NMR/FID files in supplementary materials. For crystallography, deposit CIF files in the Cambridge Structural Database. Tabulate 1^1H/13^{13}C NMR shifts with integration values and coupling constants, adhering to the Beilstein Journal’s formatting standards .

Q. How to design a supplemental information file for a study involving this compound?

  • Template :
  • File 1 : Synthetic procedures (step-by-step, with reaction monitoring TLC images).
  • File 2 : NMR spectra (annotated, with peak assignments).
  • File 3 : Computational data (XYZ coordinates, Gaussian log files).
    Reference all files in the main text using hyperlinks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.